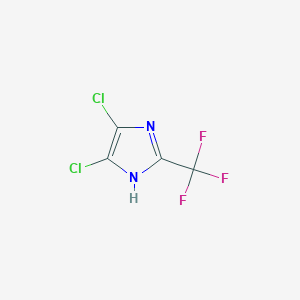

4,5-Dichloro-2-(trifluoromethyl)imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dichloro-2-(trifluoromethyl)imidazole is a chemical compound with the CAS Number: 64736-49-8 . It is a halide- and amine-substituted aromatic compound .

Molecular Structure Analysis

The molecular weight of this compound is 204.97 . The IUPAC name is 4,5-dichloro-2-(trifluoromethyl)-1H-imidazole . The InChI code is 1S/C4HCl2F3N2/c5-1-2(6)11-3(10-1)4(7,8)9/h(H,10,11) .Chemical Reactions Analysis

This compound is a halide- and amine-substituted aromatic compound. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

This compound is a white or colorless solid . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Affinity Labels in Biological Systems

4,5-Dichloro-2-(trifluoromethyl)imidazole shows properties that make it useful as an irreversible affinity label in biological systems. Its unique reactivity under physiological conditions can be enhanced by introducing additional electronegative substituents on the imidazole ring. This can lead to selective binding to receptors or enzymes (Morikawa et al., 1995).

Antibacterial Agents

Analogues of this compound have shown promise as novel antibacterial agents. The structure responsible for observed biological activity includes two aryl rings, an imidazole NH, and either a strong electron withdrawing group or an aldehyde/amino group at C-2. These compounds are particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).

Corrosion Inhibition

Halogen-substituted imidazoline derivatives, including those with this compound structures, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. Their effectiveness is observed through various techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Zhang et al., 2015).

Electrophilic Substitution and Functional Applications

Electrophilic substitution in this compound yields derivatives with nitro, chloro, bromo, or iodo groups. These derivatives demonstrate typical behavior under conditions of electrophilic nitration and halogenation. They also exhibit potential herbicidal or insecticidal activity (Hayakawa et al., 1998).

Synthesis of Complex Arylated Imidazoles

This compound is relevant in the synthesis of complex arylated imidazoles, an important group in pharmaceuticals, ligands for transition metal catalysts, and other molecular functional materials. This synthesis involves selective C5- and C2-arylation of SEM-imidazoles (Joo et al., 2010).

Battery Technology

In battery technology, compounds like sodium 4,5-dicyano-2-(pentafluoroethyl)imidazolate, closely related to this compound, have been used in electrolytes for sodium-ion batteries. They show high conductivity at room temperature and are non-corrosive to aluminum foil, suggesting potential use in next-generation battery technologies (Bitner-Michalska et al., 2016).

Ferroelectricity and Antiferroelectricity in Benzimidazoles

Imidazole derivatives, including this compound, demonstrate interesting physical properties like ferroelectricity and antiferroelectricity. These properties are useful in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Safety and Hazards

4,5-Dichloro-2-(trifluoromethyl)imidazole may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child . It should be stored under inert gas and in a well-ventilated place. The container should be kept tightly closed .

Mécanisme D'action

Target of Action

It is known that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives interact with a variety of biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The exact interaction depends on the specific derivative and its target.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that they likely affect multiple biochemical pathways .

Result of Action

The wide range of biological activities of imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2F3N2/c5-1-2(6)11-3(10-1)4(7,8)9/h(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZVPHDSQNNZBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2773456.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)

![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)

![8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2773474.png)